Fisciòn

Descripción general

Descripción

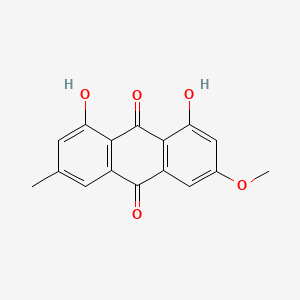

Se encuentra predominantemente en plantas de la familia Polygonaceae, como Rheum palmatum, Polygonum multiflorum y Polygonum cuspidatum . La fisión exhibe una variedad de actividades farmacológicas, que incluyen efectos laxantes, hepatoprotectores, antiinflamatorios, antimicrobianos y antiproliferativos .

Aplicaciones Científicas De Investigación

La fisión tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros derivados de antraquinona.

Medicina: Se investiga su potencial efecto anticancerígeno, antiinflamatorio y hepatoprotector.

Mecanismo De Acción

La fisión ejerce sus efectos a través de múltiples mecanismos:

Análisis Bioquímico

Biochemical Properties

Physcion acts as an inhibitor of 6-phosphogluconate dehydrogenase, with an IC50 and a Kd of 38.5 μM and 26.0 μM, respectively . This enzyme is part of the pentose phosphate pathway, an oxidative process fueling growth . By inhibiting this enzyme, Physcion can potentially suppress the growth of certain cancer cells .

Cellular Effects

Physcion has been shown to have significant effects on various types of cells. For instance, it can suppress the viability and colony formation of certain cancer cells like CNE2 cells . It also blocks cell cycle progression at the G1 phase and induces both caspase-dependent apoptosis and autophagy in these cells . Furthermore, Physcion treatment induces excessive reactive oxygen species (ROS) generation in cells, disrupting certain cellular pathways .

Molecular Mechanism

The molecular mechanism of Physcion involves its interaction with 6-phosphogluconate dehydrogenase, leading to the inhibition of this enzyme . This interaction disrupts the pentose phosphate pathway, potentially suppressing the growth of cancer cells . Additionally, Physcion induces ROS generation, which can disrupt certain cellular pathways and lead to apoptosis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, Physcion has been observed to induce changes over time. For instance, it has been shown to suppress the growth of human leukemia cells over two days in the laboratory . Moreover, a more potent derivative of Physcion called S3 may even cut the growth of lung cancer cells implanted in mice by two-thirds over the course of 11 days .

Dosage Effects in Animal Models

The effects of Physcion vary with different dosages in animal models. For example, in a xenograft murine model, administration of Physcion dose-dependently suppressed tumor growth without affecting the body weight

Metabolic Pathways

Physcion is involved in the pentose phosphate pathway through its interaction with 6-phosphogluconate dehydrogenase . By inhibiting this enzyme, Physcion can potentially disrupt this metabolic pathway and affect metabolic flux or metabolite levels .

Subcellular Localization

Fluorescence microscopy observation indicated cytoplasmic localization of Physcion, and no fluorescence was recorded in the nuclei

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fisión se puede sintetizar a través de varias rutas químicas. Un método común implica la metilación de la emodina, otro derivado de la antraquinona. El proceso generalmente incluye el uso de agentes metilantes como sulfato de dimetilo o yoduro de metilo en condiciones básicas . La reacción se lleva a cabo en un solvente como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.

Métodos de producción industrial

La producción industrial de fisión a menudo implica la extracción de fuentes naturales. Las raíces y tallos de Rheum palmatum se utilizan comúnmente. El proceso de extracción incluye secado, molienda y extracción con solventes, seguido de pasos de purificación como cristalización o cromatografía . Otro enfoque implica la fermentación microbiana combinada con el postratamiento químico para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La fisión experimenta varias reacciones químicas, que incluyen:

Oxidación: La fisión se puede oxidar para formar diferentes derivados de quinona.

Reducción: La reducción de la fisión puede producir derivados de antraceno.

Sustitución: La fisión puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de antraquinona, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

La fisión se compara con otras antraquinonas como la emodina, el crisofanol y la aloemodina:

Emodina: Similar en estructura pero carece del grupo metoxi en la posición 6.

Aloemodina: Estructura similar pero con un grupo hidroxilo en la posición 3 en lugar de un grupo metoxi.

La singularidad de la fisión radica en su perfil farmacológico equilibrado, lo que la convierte en un compuesto versátil para diversas aplicaciones.

Propiedades

IUPAC Name |

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWOKTFYGVYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200101 | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-61-9 | |

| Record name | Physcion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physcion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-methoxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSCIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

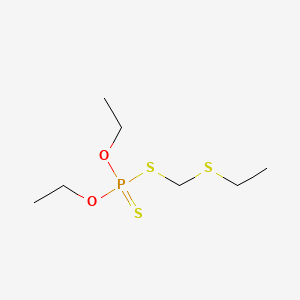

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of physcion?

A1: Physcion has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol. []

Q2: Is there spectroscopic data available for physcion?

A2: Yes, physcion has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does physcion interact with biological targets to exert its effects?

A3: Physcion has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, it can inhibit the TLR4/NF-κB signaling pathway, modulate the AMPK/Sp1/DNMT1 axis, and activate the PI3K-Akt/MAP kinase pathway. [, , ]

Q4: What are the downstream effects of physcion's interaction with these targets?

A4: Physcion's interaction with its targets leads to a range of downstream effects, including:

- Induction of apoptosis: Physcion can trigger programmed cell death (apoptosis) in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. [, , ]

- Suppression of inflammation: Physcion can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects. [, , ]

- Modulation of oxidative stress: Physcion has been shown to both scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. [, , ]

- Promotion of osteoblast differentiation: Physcion can enhance the differentiation of bone-forming cells (osteoblasts), suggesting potential for treating osteoporosis. [, ]

- Neuroprotective effects: Studies indicate that physcion can protect neurons from damage caused by ischemia-reperfusion injury and other insults. [, ]

Q5: Does physcion exhibit any antimicrobial activity?

A5: Yes, physcion has demonstrated antifungal activity, particularly against powdery mildew fungi. It can inhibit conidial germination and appressorium formation in these fungi. [, , ]

Q6: What is known about the pharmacokinetics (PK) of physcion?

A6: While detailed PK studies are limited, research suggests that physcion undergoes metabolism in the liver, with several metabolites identified in both in vitro and in vivo models. [, ]

Q7: What are the potential therapeutic applications of physcion?

A7: Based on its diverse biological activities, physcion holds promise for treating various conditions, including:

- Cancer: Its ability to induce apoptosis and inhibit tumor growth makes it a potential candidate for cancer therapy, particularly for liver, breast, and cervical cancers. [, , ]

- Inflammatory diseases: Physcion's anti-inflammatory properties suggest potential for treating conditions like atopic dermatitis and other inflammatory disorders. []

- Osteoporosis: Its ability to promote osteoblast differentiation makes it a potential therapeutic agent for bone loss. [, ]

- Neurodegenerative diseases: Physcion's neuroprotective effects warrant further investigation for treating conditions like ischemic stroke and optic nerve injury. [, ]

Q8: Is physcion considered safe for human consumption?

A8: While physcion is a natural compound, its safety profile requires thorough evaluation. Some studies have reported potential hepatotoxicity associated with physcion, highlighting the need for careful dosage considerations and further safety assessments. [, ]

Q9: Are there any known drug interactions with physcion?

A9: Research has shown that physcion can inhibit certain drug transporters, such as hOAT1 and hOAT3, potentially leading to drug-drug interactions. []

Q10: What are some strategies to improve the solubility and bioavailability of physcion?

A10: Physcion exhibits poor water solubility, limiting its bioavailability. To enhance its solubility and delivery, various approaches have been investigated, including:

- Nanoparticle formulation: Encapsulating physcion in nanoparticles has been shown to improve its dissolution rate and bioavailability. []

- Microsphere fabrication: Developing microspheres loaded with physcion is another strategy to enhance its delivery and therapeutic efficacy. []

Q11: What analytical techniques are commonly employed for the detection and quantification of physcion?

A11: Several analytical methods have been developed for physcion analysis, with high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection being widely used. [, , ]

Q12: Are there established quality control measures for physcion in herbal medicines and other products?

A12: Yes, standardized methods are crucial to ensure the quality and safety of physcion-containing products. These methods focus on accurately quantifying physcion content, identifying potential adulterants, and assessing overall product quality. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)